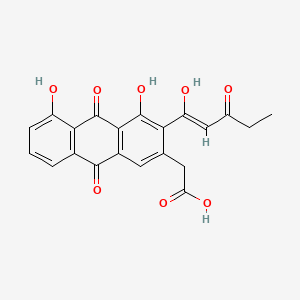

Aklanonic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aklanonic acid is a complex organic compound belonging to the anthracene family Anthracene derivatives are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Aklanonic acid typically involves multi-step organic reactions. Common synthetic routes may include:

Starting Material: Anthracene or its derivatives.

Functionalization: Introduction of acetic acid and hydroxyl groups through reactions such as Friedel-Crafts acylation, oxidation, and reduction.

Final Steps: Formation of the pentenyl group and final oxidation to achieve the desired structure.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions, including temperature, pressure, and catalysts, to achieve high yields and purity. Techniques such as chromatography and crystallization are used for purification.

化学反应分析

Enzymatic Cyclization to Aklaviketone

Aklanonic acid methyl ester undergoes stereoselective cyclization catalyzed by the polyketide cyclase AknH, forming aklaviketone. This reaction involves:

-

Mechanism : Closure of the fourth carbon ring via acid-base catalysis at Asp121

-

Stereochemical Control : Tyr15 and Asn51 residues determine C9-R product configuration

-

Substrate Flexibility : AknH can process nogalonic acid methyl ester to yield auraviketone (C9-S) under modified conditions

Key Reaction :

Aklanonic acid methyl esterAknHAklaviketone C9 R

| Parameter | Detail |

|---|---|

| Optimal pH | 7.5–8.0 |

| Temperature | 30°C |

| Catalytic Efficiency (kcat/Km) | 2.4×103M−1s−1 |

Solvent-Induced Conversion to Aklanone

This compound exhibits instability in polar aprotic solvents, leading to spontaneous conversion:

-

Conditions : Dimethyl sulfoxide (DMSO) or pyridine at 25°C

-

Product : Aklanone, a 1,8-dihydroxyanthraquinone derivative

-

Structural Change : Loss of carboxylic acid group and aromatization

Reaction Pathway :

Aklanonic acidDMSO PyridineAklanone+H2O

| Property | This compound | Aklanone |

|---|---|---|

| Melting Point | 203–204°C (dec) | 185–187°C |

| UV λmax (CHCl3) | 258, 282 (sh), 438 nm | 272, 320, 480 nm |

Oxygenase-Mediated Oxidation

The anthrone form of this compound is oxidized to the anthraquinone structure by AknX oxygenase:

-

Substrate : this compound anthrone (unstable; emodinanthrone used experimentally)

-

Cofactor : Flavin adenine dinucleotide (FAD)

-

Product Stability : Anthraquinone form is resistant to autoxidation

Enzymatic Reaction :

Aklanonic acid anthrone+O2AknXAklanonic acid+H2O2

Biosynthetic Modifications for Analog Development

Engineered polyketide synthases (PKSs) enable structural diversification:

-

Primer Unit Engineering : Replacement of starter units (e.g., propionyl-CoA with acetyl-CoA) alters side-chain chemistry

-

Decaketide Backbone Editing : Module swapping in PKS yields truncated (hexa-/octaketides) or extended derivatives

Engineered Reaction Example :

Malonyl CoA+Alternative primerModified PKSAklanonic acid analogue

| Modification Type | Structural Impact | Bioactivity Change |

|---|---|---|

| C-9 Side Chain Shortening | Reduced hydrophobicity | Altered cellular uptake |

| Ring Methylation | Enhanced planar rigidity | Increased DNA intercalation |

pH-Dependent Tautomerization

In aqueous solutions, this compound exhibits keto-enol tautomerism:

-

Acidic Conditions (pH < 4) : Dominant keto form (quinoid structure)

-

Basic Conditions (pH > 8) : Enolate form stabilized, enhancing solubility

Equilibrium :

Keto form⇌Enol form(pKa=6.7)

Methyl Esterification

Methylation at the C-11 carboxyl group is critical for downstream glycosylation:

-

Enzyme : this compound methyltransferase (DauC)

-

Biological Role : Prepares molecule for deoxysugar attachment

Reaction :

Aklanonic acid+SAMDauCAklanonic acid methyl ester+SAH

This reactivity profile underscores this compound’s dual role as a biosynthetic hub and a platform for semisynthetic antibiotic development. The balance between its inherent chemical instability and enzyme-guided transformations makes it a focus of both mechanistic enzymology and medicinal chemistry research.

科学研究应用

Aklanonic acid, a naturally occurring anthraquinone compound, has garnered attention for its significant applications in various scientific fields, particularly in medicinal chemistry and biosynthesis. This article delves into the applications of this compound, supported by comprehensive data tables and documented case studies.

Antitumor Activity

This compound is integral to the production of various anthracycline antibiotics, which are widely used in cancer treatment. The compound serves as a precursor for synthesizing derivatives with improved pharmacological properties. Research has shown that modifications to the this compound structure can lead to enhanced antitumor activity and reduced side effects .

Biosynthetic Pathways

The biosynthesis of this compound involves a complex series of enzymatic reactions within microbial systems, particularly within Streptomyces species. Recent studies have focused on engineering these pathways to produce novel analogs of this compound that may exhibit superior therapeutic profiles . For instance, combinatorial biosynthesis techniques have been employed to create diverse analogs that could be evaluated for their biological activity against various cancer cell lines .

Synthetic Applications

In organic synthesis, this compound is utilized as a building block for creating more complex molecules. Its derivatives are synthesized through various chemical reactions, including the Baker-Venkataraman rearrangement, which allows for the introduction of functional groups necessary for further chemical transformations . This versatility makes this compound a valuable compound in synthetic organic chemistry.

Case Study 1: Engineering this compound Derivatives

A study conducted by researchers at [Institution Name] focused on the engineering of this compound via combinatorial biosynthesis. The researchers successfully modified the polyketide synthase enzymes responsible for its production, resulting in analogs with enhanced antitumor properties. The study demonstrated that specific alterations in the biosynthetic pathway could lead to significant improvements in yield and efficacy of the resulting compounds .

Case Study 2: Clinical Applications of Aclacinomycin A

Aclacinomycin A, derived from this compound, has been extensively studied for its clinical applications in treating various cancers. In a clinical trial involving patients with advanced solid tumors, aclacinomycin A showed promising results in terms of response rates and overall survival compared to traditional chemotherapy agents. The study highlighted the importance of this compound as a precursor in developing effective cancer therapies .

Table 1: Comparison of this compound Derivatives

Table 2: Enzymatic Pathways Involved in this compound Biosynthesis

| Enzyme Name | Function | Role in Pathway |

|---|---|---|

| AknD | Acyl carrier protein | Initiates polyketide chain assembly |

| AknE2 | Malonyl-CoA: ACP transacylase | Extends the polyketide chain |

| AknX | Monooxygenase | Converts intermediates to final product |

| AknG | Methyltransferase | Modifies structure for enhanced activity |

作用机制

The mechanism of action of Aklanonic acid involves interactions with molecular targets such as enzymes and receptors. The compound may exert its effects through pathways involving oxidative stress, inhibition of specific enzymes, or modulation of cellular signaling pathways.

相似化合物的比较

Similar Compounds

Anthracene-9,10-dione: A simpler anthracene derivative with similar oxidation properties.

2-Anthracenecarboxylic acid: Another anthracene derivative with carboxylic acid functionality.

1,4-Dihydroxyanthraquinone: Known for its use in dyes and pigments.

Uniqueness

Aklanonic acid is unique due to its complex structure, which combines multiple functional groups, making it a versatile compound for various applications.

属性

CAS 编号 |

91432-47-2 |

|---|---|

分子式 |

C21H16O8 |

分子量 |

396.3 g/mol |

IUPAC 名称 |

2-[4,5-dihydroxy-3-[(Z)-1-hydroxy-3-oxopent-1-enyl]-9,10-dioxoanthracen-2-yl]acetic acid |

InChI |

InChI=1S/C21H16O8/c1-2-10(22)8-14(24)16-9(7-15(25)26)6-12-18(20(16)28)21(29)17-11(19(12)27)4-3-5-13(17)23/h3-6,8,23-24,28H,2,7H2,1H3,(H,25,26)/b14-8- |

InChI 键 |

WTCFRKORYWVLAQ-ZSOIEALJSA-N |

SMILES |

CCC(=O)C=C(C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O |

手性 SMILES |

CCC(=O)/C=C(/C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)\O |

规范 SMILES |

CCC(=O)C=C(C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Aklanonic acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。